molecular formula C15H20F3NO3 B6142029 tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate CAS No. 1311317-58-4

tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate

Cat. No.: B6142029
CAS No.: 1311317-58-4
M. Wt: 319.32 g/mol
InChI Key: GMFMLQKDFXFOAF-UHFFFAOYSA-N
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Description

Tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate: is a chemical compound with a complex structure, characterized by the presence of a trifluoromethyl group, a phenyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the trifluoromethylated intermediate. One common synthetic route includes the following steps:

  • Preparation of the trifluoromethylated intermediate: : This can be achieved through the reaction of a suitable precursor with a trifluoromethylating agent, such as trifluoromethyl iodide.

  • Formation of the hydroxyl group: : The intermediate is then subjected to hydroxylation, often using reagents like hydroboration-oxidation or direct hydroxylation methods.

  • Introduction of the phenyl group: : The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.

  • Carbamate formation: : Finally, the carbamate group is introduced using tert-butyl isocyanate under appropriate reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: : The trifluoromethyl group can be reduced to a methyl group under specific conditions.

  • Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

  • Substitution: : Electrophilic reagents such as bromine or nitric acid are typically employed for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Formation of methylated derivatives.

  • Substitution: : Introduction of various functional groups onto the phenyl ring.

Scientific Research Applications

Tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems.

  • Industry: : Use in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydroxyl group may form hydrogen bonds with biological targets.

Comparison with Similar Compounds

Tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate can be compared with other similar compounds, such as:

  • Tert-butyl N-(3-hydroxy-1-phenylbutan-2-yl)carbamate: : Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

  • Tert-butyl N-(4,4,4-trifluoro-3-hydroxybutan-2-yl)carbamate: : Does not contain the phenyl group, leading to variations in biological activity and binding affinity.

Properties

IUPAC Name

tert-butyl N-(4,4,4-trifluoro-3-hydroxy-1-phenylbutan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO3/c1-14(2,3)22-13(21)19-11(12(20)15(16,17)18)9-10-7-5-4-6-8-10/h4-8,11-12,20H,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFMLQKDFXFOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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